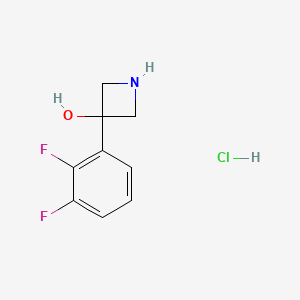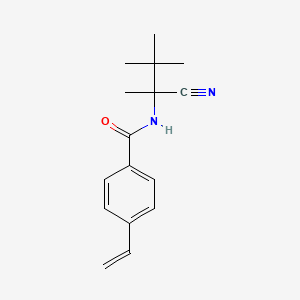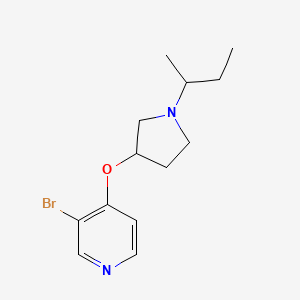
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of protein kinase B (PKB) and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the inhibition of this compound activity. This compound, also known as Akt, is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. This compound is activated by phosphorylation at two sites, Thr308 and Ser473, by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Once activated, this compound phosphorylates downstream targets such as glycogen synthase kinase-3 (GSK-3), Bad, and forkhead box O (FOXO) transcription factors.
Biochemical and Physiological Effects:
Inhibition of this compound activity by this compound can lead to various biochemical and physiological effects. In cancer cells, inhibition of this compound activity can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In diabetes, inhibition of this compound activity can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In Alzheimer's disease, inhibition of this compound activity can prevent neuronal cell death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine in lab experiments is its potency and selectivity for this compound inhibition. It has been shown to have an IC50 value of 0.3 μM for this compound inhibition, which is much lower than other this compound inhibitors such as LY294002 and wortmannin. Another advantage is its relatively easy synthesis method and high yield of the product. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine. One direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases, neurological disorders, and autoimmune diseases. Another direction is to investigate its combination therapy with other drugs or treatments to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to elucidate the detailed mechanism of this compound inhibition by this compound and its downstream signaling pathways.
Synthesemethoden
The synthesis of 3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine involves the reaction of 3-bromo-4-hydroxy pyridine with 1-butan-2-ylamine in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of this compound, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. Inhibition of this compound activity by this compound can lead to the suppression of tumor growth, improvement of insulin sensitivity, and prevention of neuronal cell death.
Eigenschaften
IUPAC Name |
3-bromo-4-(1-butan-2-ylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-3-10(2)16-7-5-11(9-16)17-13-4-6-15-8-12(13)14/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXTKTWTBZCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(C1)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

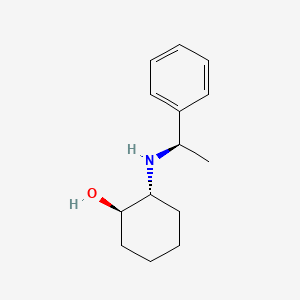
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
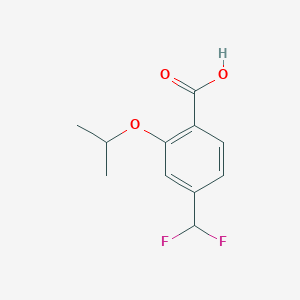
![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

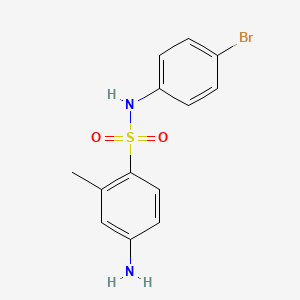
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

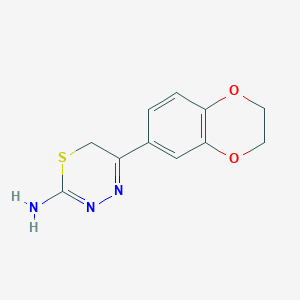


![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
